Mass Spectrometry Differentiation: A Verifiable +3.02 Da Mass Shift Relative to the Unlabeled Analyte
Ethyl Propionylacetate-d3 possesses a precisely defined mass shift of approximately +3.02 Da relative to its unlabeled counterpart, Ethyl Propionylacetate. This difference arises from the substitution of three hydrogen atoms (3 × 1.008 Da) with three deuterium atoms (3 × 2.014 Da) at the terminal methyl group (5,5,5-d3) . This mass difference provides a distinct and easily resolvable signal in a mass spectrometer, enabling the compound to function as an effective internal standard for the unlabeled analyte . The incorporation of at least three deuterium atoms is a recognized benchmark for ensuring minimal signal overlap between the internal standard and the analyte's natural isotopic envelope [1].
| Evidence Dimension | Monoisotopic Mass |
|---|---|
| Target Compound Data | ~147.19 Da |
| Comparator Or Baseline | Ethyl Propionylacetate (Unlabeled), ~144.17 Da |
| Quantified Difference | ~+3.02 Da mass shift |
| Conditions | Molecular weight calculation based on molecular formula C7H9D3O3 vs C7H12O3. |
Why This Matters
This specific +3 Da mass shift ensures effective resolution from the unlabeled analyte, a critical requirement for accurate quantitation and a clear procurement criterion for an LC-MS or GC-MS internal standard.
- [1] ASME Digital Collection. (n.d.). Internal standards are commonly used... Retrieved April 21, 2026. View Source
